molecular formula C14H11NO4S B14690816 (4-Nitrophenoxy)-phenylmethoxymethanethione CAS No. 24464-31-1

(4-Nitrophenoxy)-phenylmethoxymethanethione

Cat. No.: B14690816
CAS No.: 24464-31-1
M. Wt: 289.31 g/mol
InChI Key: WXXKEUKFKZDHNF-UHFFFAOYSA-N
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Description

(4-Nitrophenoxy)-phenylmethoxymethanethione is an organic compound characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to a phenylmethoxymethanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenoxy)-phenylmethoxymethanethione typically involves the reaction of 4-nitrophenol with phenylmethoxymethanethione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenoxy)-phenylmethoxymethanethione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(4-Nitrophenoxy)-phenylmethoxymethanethione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Nitrophenoxy)-phenylmethoxymethanethione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can also participate in interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenoxy)-phenylmethanone: Similar structure but lacks the methoxymethanethione moiety.

    (4-Nitrophenoxy)-phenylmethanol: Similar structure but contains a hydroxyl group instead of the methoxymethanethione moiety.

    (4-Nitrophenoxy)-phenylmethanethiol: Similar structure but contains a thiol group instead of the methoxymethanethione moiety.

Uniqueness

(4-Nitrophenoxy)-phenylmethoxymethanethione is unique due to the presence of the methoxymethanethione moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

24464-31-1

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

(4-nitrophenoxy)-phenylmethoxymethanethione

InChI

InChI=1S/C14H11NO4S/c16-15(17)12-6-8-13(9-7-12)19-14(20)18-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

WXXKEUKFKZDHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=S)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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